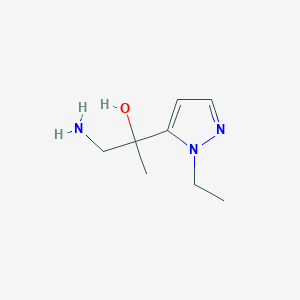![molecular formula C8H7ClN2O2 B15319063 Imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15319063.png)
Imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride is a heterocyclic compound that features an imidazo[1,5-a]pyridine core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. One common method includes the use of molecular iodine (I2) as a catalyst in the presence of sodium acetate (NaOAc) to facilitate oxidative annulations . Another approach involves the use of trifluoromethanesulfonic anhydride (Tf2O) and 2-methoxypyridine (2-MeO-Py) for cyclic dehydration or arylation reactions .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable and efficient synthetic routes. The use of transition-metal-free sp3 C–H amination reactions has been established for large-scale synthesis, employing molecular iodine from 2-pyridyl ketones and alkylamines . These methods are operationally simple and can be conveniently carried out on a gram scale.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Utilizes reducing agents to remove oxygen functionalities or add hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular iodine (I2) and sodium acetate (NaOAc).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium borohydride (LiBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed under different conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative annulations can produce a variety of imidazo[1,5-a]pyridine derivatives .
Scientific Research Applications
Imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit insulin-regulated aminopeptidase, affecting various biological processes . The compound’s unique chemical structure allows it to modulate different pathways, making it a versatile tool in scientific research.
Comparison with Similar Compounds
Imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrazine: Known for its anticancer properties.
Imidazo[4,5-b]pyridine: Explored for its pharmacological potential in treating central nervous system disorders.
Imidazo[1,5-a]pyrimidine: Utilized in various synthetic applications.
The uniqueness of this compound lies in its versatile chemical reactivity and broad range of applications across different scientific fields.
Properties
Molecular Formula |
C8H7ClN2O2 |
|---|---|
Molecular Weight |
198.60 g/mol |
IUPAC Name |
imidazo[1,5-a]pyridine-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)7-3-1-2-6-4-9-5-10(6)7;/h1-5H,(H,11,12);1H |
InChI Key |
ZJCIMXCQOWZFDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CN2C(=C1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2,4-Dimethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15318983.png)
![benzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride](/img/structure/B15319000.png)
![3-[(3-Hydroxy-4-methylphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B15319014.png)




![4-[(Boc-amino)methyl]-4-hydroxytetrahydro-2H-thiopyran 1,1-Dioxide](/img/structure/B15319035.png)






